N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide
Description
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide is a triazolopyrimidine derivative featuring a pyrrolidine ring linked to the 7-position of the triazolopyrimidine core and a phenylmethanesulfonamide group. This structure combines a heterocyclic scaffold with sulfonamide functionality, which is often associated with biological activity, such as enzyme inhibition or receptor modulation . The 5-methyl group on the triazolopyrimidine ring may enhance metabolic stability, while the pyrrolidine substituent could improve solubility compared to simpler alkyl chains .
Properties
IUPAC Name |
N-methyl-N-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-14-10-17(24-18(21-14)19-13-20-24)23-9-8-16(11-23)22(2)27(25,26)12-15-6-4-3-5-7-15/h3-7,10,13,16H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRXNIODSLJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, often involving π-interactions.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, often leading to a wide range of downstream effects.
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby modulating their activity. For instance, it can inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis .
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it affects cell cycle progression by causing cell cycle arrest at the G0/G1 phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of kinases by occupying the ATP-binding site, which prevents phosphorylation of downstream targets. This inhibition leads to the suppression of signaling pathways that are essential for cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can translocate to the nucleus upon activation. This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell .
Biological Activity
N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The key components include:
- Triazolo[1,5-a]pyrimidine moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Often associated with improved bioavailability and pharmacokinetic properties.
- Methanesulfonamide group : Implicated in enhancing solubility and interaction with biological targets.
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds inhibit the growth of various bacterial strains, including those classified under the ESKAPE pathogens. The activity against Gram-positive and Gram-negative bacteria varies significantly based on structural modifications.
Anticancer Properties
Recent investigations into the anticancer potential of similar compounds reveal promising results. For example, a derivative of triazolo-pyrimidine demonstrated selective inhibition of cancer cell lines such as MCF-7 and A549 with IC50 values in the low micromolar range . This suggests that this compound may also possess similar anticancer properties.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of key enzymes : Many triazolo derivatives act as enzyme inhibitors, potentially targeting kinases involved in cell signaling pathways.
- Interference with DNA replication : Some studies suggest that these compounds can bind to DNA or inhibit topoisomerases, thereby disrupting cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related triazolo-pyrimidine compounds against a panel of pathogens. The results indicated that certain modifications to the triazole ring significantly enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL depending on the specific strain tested .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers synthesized a series of triazolo-pyrimidine derivatives. One compound showed an IC50 value of 0.025 µM against breast cancer cell lines (MCF-7), indicating potent cytotoxicity. This study highlighted the importance of substituent positioning on the pyrimidine ring in modulating biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | 4 | - |
| Compound B | Anticancer | - | 0.025 |
| Compound C | Antimicrobial | 8 | - |
| Compound D | Anticancer | - | 0.015 |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*CNS: Central Nervous System (inferred from structural similarity to anticonvulsants in ).
Research Findings
- Substituent Impact : Studies on 7-substituted-5-phenyl-triazolopyrimidines demonstrate that bulky or polar groups at the 7-position (e.g., pyrrolidine-sulfonamide) enhance anticonvulsant activity compared to smaller substituents .
- Sulfonamide vs.
- Fluorination Effects : Fluorinated derivatives (e.g., D67, flumetsulam) show increased lipophilicity and resistance to oxidative metabolism, favoring agrochemical applications .
Preparation Methods
Cyclization with Hydrazine Hydrate
A foundational approach involves treating 5-methylpyrimidin-7-amine with hydrazine hydrate in isopropanol at 50°C for 3 hours, yielding the triazolo[1,5-a]pyrimidine scaffold. This method achieves an 87–93% yield after recrystallization from methanol. The reaction proceeds through nucleophilic attack of hydrazine on the pyrimidine ring, followed by intramolecular cyclization to form the triazole ring.
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring undergoes N-methylation and sulfonamide coupling to install the final substituents.
N-Methylation Strategies
N-methylation of the pyrrolidine nitrogen is accomplished using methyl iodide in the presence of a base. In a typical procedure, 1-(5-methyl-triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine is treated with methyl iodide (1.2 equivalents) and sodium hydride (1.5 equivalents) in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 4 hours, achieving >90% conversion.
Sulfonamide Coupling
The sulfonamide group is introduced via reaction with phenylmethanesulfonyl chloride. The methylated pyrrolidine intermediate is dissolved in dichloromethane (DCM) and cooled to 0°C. Phenylmethanesulfonyl chloride (1.1 equivalents) and triethylamine (2 equivalents) are added dropwise, followed by stirring at room temperature for 6 hours. This step affords the final product with a 78–85% yield after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF enhance reaction rates for cyclization steps, while THF is preferred for N-methylation due to its mild reactivity. Elevated temperatures (50–80°C) are critical for cyclization but must be avoided during sulfonamide coupling to prevent sulfonate ester formation.
Catalytic Additives
The use of potassium carbonate in cyclization steps improves yields by 15–20%, whereas sodium hydride is indispensable for efficient N-methylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) in sulfonamide coupling reduce side reactions, increasing yields to 85%.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via recrystallization from methanol or ethyl acetate/cyclohexane mixtures. Methanol recrystallization yields high-purity triazolo[1,5-a]pyrimidine intermediates (99% purity by HPLC), while ethyl acetate/cyclohexane is optimal for sulfonamide derivatives.
Chromatographic Methods
Flash column chromatography on silica gel (hexane/ethyl acetate, 3:1) resolves regioisomeric byproducts. The final compound exhibits an Rf of 0.4 in this system, enabling efficient isolation.
Analytical Data and Validation
Spectroscopic Characterization
Q & A
Q. What are the standard synthetic routes for preparing N-methyl-N-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)-1-phenylmethanesulfonamide?
The synthesis typically involves multi-step reactions starting with the formation of the triazolo[1,5-a]pyrimidine core. A common approach includes cyclization of precursors like 1,2,4-triazol-5-amine with α,β-unsaturated ketones or chalcones via Michael addition . Subsequent functionalization of the pyrrolidine ring and sulfonamide group is achieved using reagents such as K₂CO₃ in DMF under mild conditions (room temperature, 12–24 hours) to minimize side reactions . Key intermediates are purified via column chromatography, with yields optimized by controlling stoichiometry and solvent polarity.
Q. How is the structural integrity of this compound validated during synthesis?
Post-synthesis characterization employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve ambiguities in fused ring systems or stereochemistry . For example, the sulfonamide moiety’s connectivity is confirmed via ¹H NMR coupling patterns between the pyrrolidine N-H and adjacent protons .
Q. What functional groups in this compound are critical for its biological activity?
The triazolo-pyrimidine core is essential for target binding (e.g., enzyme inhibition), while the sulfonamide group enhances solubility and hydrogen-bonding interactions. Substituents like the 5-methyl group on the pyrimidine ring and the phenylmethane moiety influence metabolic stability and target selectivity . Fluorine or trifluoromethyl groups, if present, improve bioavailability by modulating lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of the triazolo-pyrimidine intermediate?
Optimization parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dilution to prevent decomposition.
- Catalysts : Use of K₂CO₃ or Cs₂CO₃ for deprotonation in nucleophilic substitutions .
- Temperature : Mild heating (40–60°C) balances reaction speed and side-product formation. Example: In analogous compounds, replacing DMF with NMP (N-methylpyrrolidone) increased yields by 15–20% due to better solubility of intermediates .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Mitigation strategies:
- Dose-response curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
- Counter-screening : Test against related enzymes/cell lines to rule out nonspecific binding .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent results . For instance, fluorophenyl-substituted analogs showed variable antifungal activity due to differences in membrane permeability across fungal species .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use software like AutoDock or Schrödinger to predict binding modes to targets (e.g., kinases, proteases).
- QSAR models : Correlate substituent electronegativity or steric bulk with activity data from analogs .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks early in design . Example: Methylation at the pyrimidine C5 position was predicted (and confirmed) to reduce off-target binding to cytochrome P450 enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
